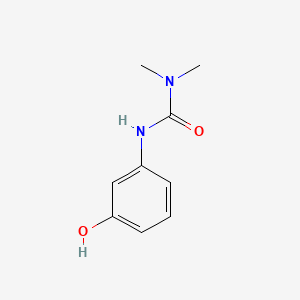
3-(3-Hydroxyphenyl)-1,1-dimethylurea
货号 B1595961
分子量: 180.2 g/mol
InChI 键: HQSQPMWCWCOTBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04507445
Procedure details


m-Aminophenol (10 g) and N,N-dimethylcarbamoyl chloride (7.42 g) are dissolved in tetrahydrofuran (65 ml) and the solution is stirred at 30° C. for 4 hours. The solvent is evaporated under reduced pressure and the solid residue is suspended in water. The mixture is filtered, washed well with water, and dried in a desiccator to give N-(3-hydroxyphenyl)-N',N'-dimethylurea which melts at 198° C. (decomp.) as measured on a Kofler bench. (U.S. Pat. No. 3,488,376 reports m.pt. 194°-197° C.).



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][N:10]([CH3:14])[C:11](Cl)=[O:12]>O1CCCC1>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:11]([N:10]([CH3:14])[CH3:9])=[O:12])[CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
7.42 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred at 30° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a desiccator
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)NC(=O)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
